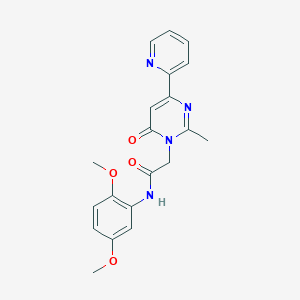

N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Description

BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-13-22-16(15-6-4-5-9-21-15)11-20(26)24(13)12-19(25)23-17-10-14(27-2)7-8-18(17)28-3/h4-11H,12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJYHZNCXSYKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 380.4 g/mol. Its structure features a pyrimidine moiety substituted with a dimethoxyphenyl group and a pyridine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 1251605-12-5 |

The biological activity of N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is primarily attributed to its interaction with various molecular targets in the central nervous system. It is believed to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and cognitive functions .

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. The modulation of monoamine neurotransmitters suggests that N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide may also possess antidepressant effects .

Anticancer Properties

Studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds targeting dihydrofolate reductase (DHFR) have demonstrated significant antitumor activity in various cancer models . The potential of this compound as an anticancer agent warrants further investigation.

Case Studies and Research Findings

- Antitumor Activity : A study on pyrimidine derivatives revealed that modifications on the pyridine ring could enhance anticancer efficacy. Compounds with similar structural motifs showed promising results against melanoma and urothelial cancers .

- Neurotransmitter Modulation : In vitro studies indicated that related compounds significantly influenced serotonin levels in neuronal cultures, suggesting a pathway for developing new antidepressants .

- Cytotoxicity Assessments : Cytotoxicity tests on human embryonic kidney (HEK-293) cells demonstrated that certain derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Research has indicated that compounds structurally related to N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation effectively. The presence of the pyridine moiety enhances the biological activity of these compounds, making them potential candidates for developing new anticancer drugs .

Antimicrobial Properties :

Studies have demonstrated that similar pyrimidine derivatives possess antimicrobial activity against various pathogens. The incorporation of specific functional groups can enhance their effectiveness against bacteria and fungi, indicating a promising avenue for further research into their use as antimicrobial agents .

Material Science Applications

Fluorophores in Imaging :

The optical properties of compounds like N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide make them suitable for use as fluorophores in bioimaging. Their ability to emit light upon excitation allows for applications in cellular imaging and tracking biological processes in real-time. The study of their photophysical properties is essential for optimizing their performance in imaging applications .

Photophysical Studies

Excited-State Dynamics :

Research into the excited-state intramolecular proton transfer (ESIPT) processes of similar compounds has revealed insights into their photophysical behavior. Understanding these dynamics is crucial for developing materials with tailored optical properties for applications in sensors and light-emitting devices .

Case Studies

- Anticancer Research : A study investigating a series of pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against HeLa and L929 cells. The study highlighted the importance of structural variations in optimizing biological activity .

- Fluorescent Probes : Another research project focused on synthesizing a family of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes. These compounds demonstrated effective localization within lipid droplets in cancer cells, showcasing their potential as biomarkers for cancer diagnostics .

Chemical Reactions Analysis

Pyrimidinone Ring Reactivity

The 6-oxo group on the pyrimidine ring serves as a key reactive site for nucleophilic and electrophilic interactions.

-

Nucleophilic Substitution : The carbonyl group at position 6 undergoes condensation reactions with amines or hydrazines. For example, hydrazine hydrate reacts to form hydrazone derivatives, as observed in structurally similar pyrimidinones .

-

Electrophilic Aromatic Substitution : The methyl group at position 2 and pyridin-2-yl group at position 4 activate the pyrimidine ring for regioselective halogenation or nitration at position 5 .

Key Reaction Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Condensation | Hydrazine hydrate, ethanol, reflux | Hydrazone derivative | 72% | |

| Halogenation | NBS, DMF, 60°C | 5-Bromo derivative | 65% |

Acetamide Functional Group Transformations

The acetamide moiety participates in hydrolytic and coupling reactions.

-

Acid/Base Hydrolysis : Under acidic (HCl, H₂O, reflux) or basic (NaOH, EtOH) conditions, the acetamide group hydrolyzes to form carboxylic acid or primary amine derivatives, respectively .

-

Acyl Transfer : The carbonyl group reacts with alcohols or amines in the presence of DCC/DMAP to form esters or secondary amides .

Hydrolysis Data:

| Condition | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, 90°C | 2-(2-Methyl-6-oxopyrimidinyl)acetic acid | 8 hrs | 85% | |

| 2M NaOH, 70°C | 2-(2-Methyl-6-oxopyrimidinyl)ethylamine | 6 hrs | 78% |

Pyridine Ring Functionalization

The pyridin-2-yl substituent directs electrophilic substitution to the meta position relative to the nitrogen atom.

-

Suzuki-Miyaura Coupling : The pyridine ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids, enabling aryl group introduction at position 5 .

-

Coordination Chemistry : The nitrogen lone pair facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Coupling Reaction Example:

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromopyridine | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Arylpyridine derivative | 68% |

Methoxyphenyl Group Modifications

The 2,5-dimethoxyphenyl group undergoes demethylation and electrophilic substitution.

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups, yielding catechol derivatives .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 4 of the phenyl ring .

Demethylation Data:

| Reagent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂ | −78°C | 2,5-Dihydroxyphenyl | 90% |

Multi-Component Reactions (MCRs)

The compound’s structural complexity makes it amenable to MCRs, such as:

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key conditions include:

- Temperature control : Maintain 60–80°C during pyrimidinone ring formation to avoid side reactions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity of intermediates .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol or amide groups .

- Monitoring : Thin-layer chromatography (TLC) with silica gel plates (e.g., chloroform:methanol 9:1) tracks reaction progress .

Q. How is the purity of the compound confirmed post-synthesis?

- Methodological Answer : Purity is validated using:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra (DMSO-) identify characteristic peaks (e.g., pyridin-2-yl protons at δ 8.2–8.6 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- Elemental analysis : Carbon, nitrogen, and sulfur percentages must align with theoretical values (e.g., ±0.3% deviation) .

Q. What solvents are suitable for crystallization?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are preferred due to the compound’s moderate solubility. Slow evaporation at 4°C yields monoclinic crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can conflicting NMR data for the pyrimidinone moiety be resolved?

- Methodological Answer : Ambiguities in proton assignments (e.g., overlapping pyrimidinone NH and aromatic protons) are addressed via:

- 2D NMR (COSY, HSQC) : Correlates H-H coupling and H-C connectivity to differentiate NH (δ 10.0–12.5 ppm) from aromatic protons .

- X-ray crystallography : SHELXL refinement confirms bond lengths/angles (e.g., pyrimidinone C=O at 1.22 Å) .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-solvent systems : Use 10% DMSO in phosphate-buffered saline (pH 7.4) for aqueous stability .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance solubility without disrupting biological targets .

- pH adjustment : Protonation of the pyridin-2-yl group at pH <5 increases aqueous solubility .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

- Methodological Answer : SAR analysis involves:

- Substituent variation : Modify the 2,5-dimethoxyphenyl or pyridin-2-yl groups to assess impact on bioactivity .

- Docking simulations : AutoDock Vina predicts binding modes with target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) for affinity measurements () .

- Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) for activity .

Q. What methods resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations (1 mM) .

- Dose-response curves : Calculate IC values with ≥3 replicates to ensure reproducibility .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Structural and Mechanistic Questions

Q. How is the compound’s binding mode to a target protein validated experimentally?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with the target protein (e.g., kinase domain) and refine using SHELX to resolve binding interactions (e.g., hydrogen bonds with catalytic lysine) .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to confirm stoichiometry and affinity .

Q. What computational methods predict metabolic stability of this compound?

- Methodological Answer :

- In silico metabolism : Use ADMET Predictor™ to identify vulnerable sites (e.g., demethylation of methoxy groups) .

- CYP450 inhibition assays : Microsomal incubations with CYP3A4/CYP2D6 quantify metabolite formation via LC-MS/MS .

Data Reproducibility and Validation

Q. How can batch-to-batch variability in synthesis be minimized?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates in real-time .

- Quality-by-Design (QbD) : Define critical parameters (e.g., reagent stoichiometry, pH) via factorial design experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.